molecular formula C19H15F3N2OS B2810309 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034581-53-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2810309
CAS No.: 2034581-53-6
M. Wt: 376.4
InChI Key: FQRANLZPPYXYJR-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridine-thiophene hybrid scaffold and a trifluoromethylphenyl moiety. Its structure combines aromatic heterocycles (pyridine and thiophene) with a polar acetamide linker, which is common in medicinal chemistry for optimizing pharmacokinetic properties. Though direct synthesis data for this compound are absent in the provided evidence, analogous methods involve alkylation of pyridine derivatives with chloroacetamides (e.g., ) .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)16-3-1-13(2-4-16)10-18(25)24-11-14-5-7-23-17(9-14)15-6-8-26-12-15/h1-9,12H,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRANLZPPYXYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyridine Moieties

  • N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (): Shares a thiophen-3-yl group and acetamide linker but replaces pyridine with pyrazine.
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    Lacks thiophene but includes a dichlorophenyl group. The dihydro-pyrazole ring may enhance solubility, whereas the target compound’s pyridine-thiophene system favors aromatic interactions .

Compounds with Trifluoromethylphenyl Groups

  • N-(3-Fluoro-4-{[2-(5-(Trifluoromethyl)-1H-imidazol-2-yl)oxy]phenyl}acetamide ():
    Features a trifluoromethylphenyl group and imidazole ring. The imidazole’s basicity contrasts with the pyridine-thiophene system, influencing electronic properties and target selectivity. This compound showed 66–70% inhibition of BGC823 cancer cells at 100 μg .
  • N-(4-(Piperidine-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide ():
    Replaces pyridine with a thiazolotriazole ring. The thioether linkage and piperidine substituent may improve membrane permeability. Yield: 69% .

Acetamide Derivatives with Heterocyclic Systems

  • N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Contains a thienopyrimidine core instead of pyridine-thiophene. Molecular weight: 409.888 g/mol .
  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Uses a triazole-thiophene scaffold with a sulfanyl linker. The fluorophenyl group may enhance metabolic resistance compared to trifluoromethylphenyl .

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